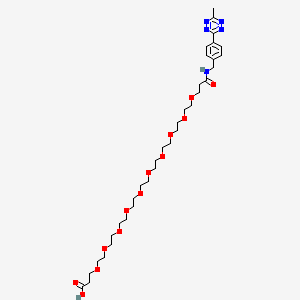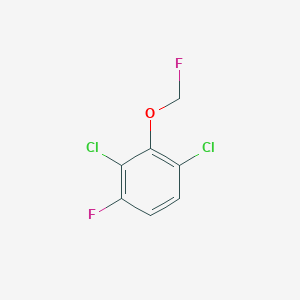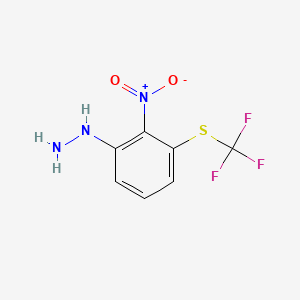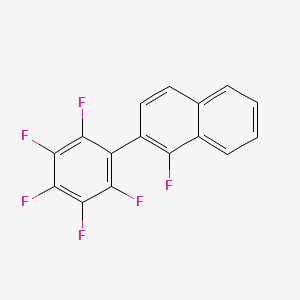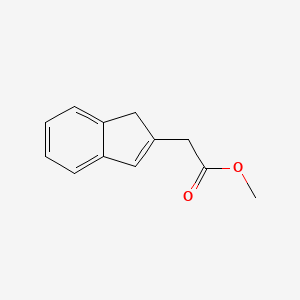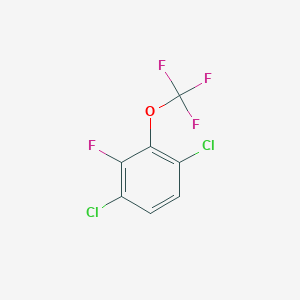
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is an organic compound with the molecular formula C11H5F2N3. It is characterized by the presence of both fluorine and nitrile functional groups, making it a compound of interest in various chemical and pharmaceutical research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-fluoropyrimidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production .
化学反应分析
Types of Reactions
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.
Reduction Reactions: Products include primary amines.
Oxidation Reactions: Products include carboxylic acids.
科学研究应用
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, potentially leading to inhibitory or modulatory effects on their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
相似化合物的比较
Similar Compounds
- 3-Fluoro-2-(5-chloropyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-bromopyrimidin-2-yl)benzonitrile
- 3-Fluoro-2-(5-methylpyrimidin-2-yl)benzonitrile
Uniqueness
3-Fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .
属性
CAS 编号 |
2007919-91-5 |
|---|---|
分子式 |
C11H5F2N3 |
分子量 |
217.17 g/mol |
IUPAC 名称 |
3-fluoro-2-(5-fluoropyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C11H5F2N3/c12-8-5-15-11(16-6-8)10-7(4-14)2-1-3-9(10)13/h1-3,5-6H |
InChI 键 |
LLUAYGPNATWQFA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C2=NC=C(C=N2)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



